1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as pharmaceuticals, materials science, and agriculture.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol has various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter signaling in the brain. In vivo studies have shown that it can reduce tumor growth, inflammation, and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol in lab experiments include its high purity, good yields, and potential applications in various fields. However, its limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol. In the pharmaceutical industry, further studies are needed to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. In agriculture, further studies are needed to investigate its potential as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol can be achieved through several methods, including the reaction of 3,5-dimethyl-4-bromo-2-oxazole with propargyl alcohol in the presence of a base catalyst. Another method involves the reaction of 3,5-dimethyl-4-hydroxy-2-oxazole with propargyl bromide in the presence of a base catalyst. Both methods have been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, it has been studied as a potential plant growth regulator.
Eigenschaften
CAS-Nummer |
110773-98-3 |
---|---|
Produktname |
1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4,7,10H,1H2,2-3H3 |
InChI-Schlüssel |
GEHAJXLHUXMGHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C(C=C)O |
Kanonische SMILES |
CC1=C(C(=NO1)C)C(C=C)O |
Synonyme |
4-Isoxazolemethanol,-alpha--ethenyl-3,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.